3-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(2-phenylethyl)urea
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Overview
Description
3-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(2-phenylethyl)urea is a synthetic organic compound with intriguing potential across various scientific disciplines. It belongs to a class of compounds featuring both tetrazole and urea moieties, which are known for their versatility in pharmaceutical chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(2-phenylethyl)urea typically involves a multi-step process:
Preparation of Tetrazole Intermediate: : The reaction begins with the introduction of the tetrazole ring. A common method is through the cycloaddition of an azide with an appropriate nitrile under acidic or thermal conditions.
Attachment of 4-Fluorophenyl Group: : The 4-fluorophenyl group is often introduced via electrophilic aromatic substitution, where a fluorophenyl halide reacts with a nucleophilic intermediate.
Urea Formation: : The final step involves forming the urea linkage, which usually requires the reaction of an amine precursor with isocyanate or phosgene under controlled conditions.
Industrial Production Methods
Industrial-scale production leverages similar synthetic routes but often incorporates:
Catalysts: to enhance reaction efficiency.
Continuous Flow Reactors: to ensure scalability and consistency in product quality.
Automated Monitoring Systems: to maintain optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Can be oxidized at various sites, particularly on the phenyl ring.
Reduction: : Reduction often targets the tetrazole ring, potentially yielding amine derivatives.
Substitution: : Electrophilic aromatic substitution on the phenyl ring or nucleophilic substitution on the tetrazole ring.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, hydrogen peroxide.
Reduction: : Lithium aluminum hydride, hydrogenation with palladium catalysts.
Substitution: : Halogenation agents like N-bromosuccinimide, bases like sodium hydride.
Major Products
Oxidation: : Yields carboxylic acids or ketones.
Reduction: : Produces amines or reduced tetrazole forms.
Substitution: : Derivatives with varied substituents on the aromatic or tetrazole rings.
Scientific Research Applications
Chemistry
Catalysis: : Acts as a ligand in metal-catalyzed reactions due to its unique electronic properties.
Material Science: : Forms part of polymer structures with specific thermal and mechanical properties.
Biology and Medicine
Pharmaceuticals: : Potential use as a bioactive scaffold in drug design, particularly for anti-inflammatory and anti-cancer agents.
Bioconjugation: : Functional group modifications allow attachment to biomolecules for therapeutic purposes.
Industry
Sensors: : Utilized in designing sensors due to its ability to interact with various analytes.
Agrochemicals: : Potential role in developing new pesticides or herbicides.
Mechanism of Action
Molecular Targets
Enzymes: : Inhibits specific enzymes by mimicking natural substrates or binding to active sites.
Receptors: : Modulates receptor activity, potentially impacting signal transduction pathways.
Pathways Involved
Signal Transduction: : Alters signaling pathways critical for cell growth, differentiation, or apoptosis.
Metabolic Pathways: : Interferes with metabolic enzymes, affecting cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
3-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(2-phenylethyl)urea
3-{[1-(4-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(2-phenylethyl)urea
3-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(2-phenylethyl)urea
Uniqueness
Fluorine Substitution: : The presence of fluorine in the 4-fluorophenyl group imparts unique electronic and steric properties, influencing the compound's reactivity and interactions.
Tetrazole Ring: : The tetrazole moiety confers stability and potential for diverse chemical modifications.
This compound, with its multifaceted applications and unique chemical properties, holds promise for continued exploration and utilization in various scientific fields
Properties
IUPAC Name |
1-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-3-(2-phenylethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN6O/c18-14-6-8-15(9-7-14)24-16(21-22-23-24)12-20-17(25)19-11-10-13-4-2-1-3-5-13/h1-9H,10-12H2,(H2,19,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMBORDKVILUQDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)NCC2=NN=NN2C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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